1-(2-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Lipophilicity Membrane permeability Physicochemical profiling

Procure 1-(2-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea (CAS 946219-42-7) as a structurally validated SAR probe for carbonic anhydrase isoform selectivity research. Its ortho-chloro substitution and N-methylindole scaffold deliver distinct steric and electrostatic signatures critical for hCA II active-site engagement studies. This compound serves as a benchmark for deconvoluting positional isomer effects (ortho vs. meta vs. para) on target binding. Ideal for parallel stopped-flow CO₂ hydration assays and computational docking campaigns. Full Lipinski/Veber compliance ensures reliable cell-based SAR data without ADME artifacts.

Molecular Formula C19H20ClN3O3S
Molecular Weight 405.9
CAS No. 946219-42-7
Cat. No. B2592360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea
CAS946219-42-7
Molecular FormulaC19H20ClN3O3S
Molecular Weight405.9
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C19H20ClN3O3S/c1-13-18(14-7-3-6-10-17(14)23(13)2)27(25,26)12-11-21-19(24)22-16-9-5-4-8-15(16)20/h3-10H,11-12H2,1-2H3,(H2,21,22,24)
InChIKeyANOKOLPNTRRIRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea (CAS 946219-42-7): Structural Identity and Compound Class


1-(2-Chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea (CAS 946219-42-7) is a synthetic sulfonylurea derivative with the molecular formula C19H20ClN3O3S and a molecular weight of 405.9 g/mol . It belongs to a class of indole-3-sulfonyl urea compounds that have been explored in medicinal chemistry for enzyme inhibition, particularly as carbonic anhydrase inhibitors [1]. The compound features an ortho-chlorophenyl urea moiety linked via an ethyl spacer to a 1,2-dimethylindole-3-sulfonyl group. Its structural scaffold is shared with numerous in-class analogs differing primarily in phenyl ring substitution pattern (ortho, meta, para) and indole N-substitution status.

Why In-Class Indole-Sulfonyl Urea Analogs Cannot Substitute for 1-(2-Chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea (CAS 946219-42-7)


Within the indole-3-sulfonyl urea series, substitution at the phenyl ring (ortho vs. meta vs. para chloro) and on the indole nitrogen (N-methyl vs. N-H) produces compounds with distinct physicochemical properties and divergent biological target engagement profiles [1]. For example, the ortho-chloro isomer (target compound) exhibits a calculated logP of 3.56, substantially higher than the 2-methylindole analog lacking N-methylation (logP 3.17), which alters predicted membrane permeability and target binding [1]. Class-level evidence from indole-3-sulfonamide ureido derivatives demonstrates that subtle structural modifications translate into isoform-selective carbonic anhydrase inhibition (hCA II Ki: 7.7 µM for the most potent analog), underscoring that the specific substitution pattern is critical for target engagement rather than a general scaffold effect [2]. Generic interchange among analogs without confirmatory bioassay data therefore carries a high risk of altered or lost biological activity.

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea (CAS 946219-42-7) vs. Closest Analogs


Lipophilicity (logP) Differentiation: 1,2-Dimethylindole vs. 2-Methylindole (N-Desmethyl) Analog

The target compound bearing the 1,2-dimethylindole moiety exhibits a computed logP of 3.56, compared to logP 3.17 for the N-desmethyl analog 1-(2-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea (ZINC64527145), a difference of +0.39 log units [1]. This increase reflects the additional hydrophobicity contributed by the N-methyl group on the indole ring. The corresponding molecular weight increases from 391.9 to 405.9 g/mol [1]. Fraction sp3 also differs (0.26 vs. 0.22), influencing three-dimensional conformational preferences.

Lipophilicity Membrane permeability Physicochemical profiling

Positional Isomerism: Ortho-Chlorophenyl vs. Meta-Chlorophenyl vs. Para-Chlorophenyl Substitution

The target compound features a 2-chlorophenyl (ortho) urea substituent, distinguishing it from the 3-chlorophenyl (meta) isomer (CAS 946219-26-7) and the 4-chlorophenyl (para) isomer (CAS 946291-48-1) [1]. Ortho-substitution introduces steric hindrance adjacent to the urea NH, which restricts rotational freedom and influences the conformational presentation of the chlorophenyl ring relative to the indole-sulfonyl group. In the broader diarylsulfonylurea class, the position of chloro substitution has been shown to modulate antiproliferative potency by over 10-fold in some series [2].

Positional isomerism Structure-activity relationship Target selectivity

Carbonic Anhydrase II Inhibitory Potential: Class-Level Evidence for Indole-3-Sulfonamide Ureido Scaffold

The indole-3-sulfonamide ureido scaffold, to which the target compound belongs, has demonstrated selective inhibition of human carbonic anhydrase isoform II (hCA II) over isoforms hCA I, hCA IX, and hCA XII [1]. In a published series of indole-3-sulfonamide ureido derivatives, the most potent compound (6l) achieved a Ki of 7.7 µM against hCA II, with markedly weaker inhibition of other isoforms, establishing the scaffold's inherent hCA II selectivity [1]. While direct Ki data for CAS 946219-42-7 are not available in public literature, the target compound contains all structural elements of the validated pharmacophore: indole-3-sulfonyl, urea linker, and an aromatic terminal group.

Carbonic anhydrase inhibition hCA II selectivity Enzyme kinetics

Physicochemical Drug-Likeness Profile: Compliance with Oral Bioavailability Rules

The target compound satisfies all four Lipinski Rule of Five criteria: MW = 405.9 (< 500), logP = 3.56 (< 5), H-bond donors = 2 (< 5), H-bond acceptors = 6 (< 10) [1]. Its topological polar surface area (tPSA) is 69.7 Ų, well below the 140 Ų threshold predictive of oral absorption [1]. The N-desmethyl comparator (ZINC64527145) has a slightly lower tPSA (estimated ~69 Ų) but also complies with Lipinski rules. The fraction of sp3-hybridized carbons (0.26) is moderate, suggesting a balance between aromatic planarity and three-dimensionality [1]. This profile distinguishes the compound from larger, more lipophilic in-class analogs that may violate drug-likeness criteria.

Drug-likeness Lipinski Rule of Five ADME prediction

Recommended Research and Industrial Application Scenarios for 1-(2-Chlorophenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea (CAS 946219-42-7)


Ortho-Chlorophenyl Urea Pharmacophore Probe in Carbonic Anhydrase II Selectivity Studies

The compound is structurally positioned for use as a probe to investigate the contribution of ortho-chlorophenyl substitution and indole N-methylation to hCA II isoform selectivity. Its scaffold matches the validated indole-3-sulfonamide ureido pharmacophore, which has demonstrated hCA II-selective inhibition (Ki = 7.7 µM for a related analog) over hCA I, hCA IX, and hCA XII [1]. The ortho-chloro substituent introduces steric constraint absent in meta and para isomers, potentially altering the inhibitor-enzyme hydrogen bond network at the hCA II active site entrance [1]. Researchers should conduct comparative stopped-flow CO₂ hydration assays against all four clinically relevant hCA isoforms to quantify the selectivity window conferred by the ortho-chloro pattern.

Structure-Activity Relationship (SAR) Benchmarking Against N-Desmethyl and Positional Isomer Analogs

CAS 946219-42-7 serves as a key SAR anchor point for benchmarking the biological effects of indole N-methylation and ortho-chlorophenyl geometry. The computed logP difference of +0.39 units versus the N-desmethyl analog (logP 3.17) [1] predicts altered membrane partitioning that can be correlated with cellular potency in target engagement assays. Parallel testing of the ortho (CAS 946219-42-7), meta (CAS 946219-26-7), and para (CAS 946291-48-1) chloro isomers in the same assay panel enables systematic deconvolution of positional effects on biological activity [2]. This compound's full Lipinski/Veber compliance supports its use in both biochemical and cell-based SAR studies without confounding ADME artifacts.

Computational Docking and Molecular Dynamics Template for Indole-3-Sulfonyl Urea Binding Mode Analysis

The compound's well-defined structure, moderate molecular weight (405.9 g/mol), and limited rotatable bonds (4) [1] make it an ideal template for computational docking studies against carbonic anhydrase isoforms or other zinc-containing enzymes. Its ortho-chlorophenyl group provides a distinct electrostatic and steric signature that can be mapped to specific binding pocket residues. Molecular dynamics simulations can leverage the N-methyl group on indole (absent in many comparator scaffolds) to probe the flexibility requirements of the indole-binding subpocket. The ZINC15 entry (ZINC64527146) provides pre-computed 3D conformer libraries suitable for virtual screening campaigns [1].

Negative Control for Cruzain Activity Screening in Trypanosoma cruzi Drug Discovery

While direct data for CAS 946219-42-7 is lacking, the para-chloro positional isomer (CAS 946291-48-1) has been tested and exhibits negligible cruzain inhibitory activity (IC50 = 1.05 × 10⁵ nM, i.e., ~105 µM) [1]. This class-level evidence suggests that indole-3-sulfonyl ureas with chlorophenyl substitution are unlikely to be potent cruzain inhibitors. CAS 946219-42-7 may therefore be useful as a structurally matched negative control for cruzain-targeted screening campaigns, where indole-containing compounds frequently appear as false-positive hits due to promiscuous binding. Confirmation of the negative control profile requires empirical testing in the specific cruzain assay format.

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